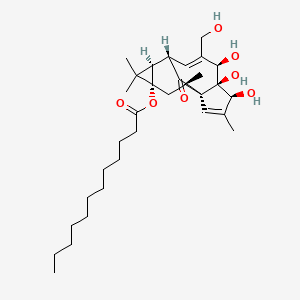

Ester d'ingénol d'acide dodécanoïque

Vue d'ensemble

Description

L'ester d'ingénol de l'acide dodécanoïque est un composé naturel connu pour sa cytotoxicité modérée et ses diverses activités biologiques. Il s'agit d'un diterpène ingénane que l'on trouve dans la plante Euphorbia kansui. Ce composé a montré des activités antivirales et antinématiques, ce qui en fait un sujet d'intérêt pour la recherche scientifique .

Voies de synthèse et conditions de réaction :

Réaction d'estérification : L'ester d'ingénol de l'acide dodécanoïque peut être synthétisé par une réaction d'estérification entre l'acide dodécanoïque et l'ingénol.

Réaction de transestérification : Une autre méthode consiste en la transestérification de l'acide dodécanoïque avec l'ingénol en présence d'un agent de transestérification.

Méthodes de production industrielle :

- La production industrielle d'ester d'ingénol de l'acide dodécanoïque implique des procédés d'estérification ou de transestérification à grande échelle. Ces méthodes sont optimisées pour un rendement et une pureté élevés, en utilisant souvent des réacteurs à écoulement continu et des techniques de purification avancées .

Types de réactions :

Réactifs et conditions courants :

Hydrolyse : Conditions acides ou basiques avec de l'eau.

Oxydation : Puissants oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Substitution : Nucléophiles tels que les amines ou les alcools.

Principaux produits :

Hydrolyse : Acide dodécanoïque et ingénol.

Oxydation : Acides carboxyliques et cétones.

Substitution : Différents dérivés de l'ingénol selon le nucléophile utilisé.

4. Applications de la recherche scientifique

L'ester d'ingénol de l'acide dodécanoïque a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action de l'ester d'ingénol de l'acide dodécanoïque implique plusieurs voies :

Activité antivirale : Il inhibe la réplication du VIH-1 dans les cellules infectées en interférant avec les processus de réplication virale.

Activité antinématique : Il présente une activité antinématique en perturbant les fonctions cellulaires des nématodes, ce qui conduit à leur mort.

Composés similaires :

Mebutate d'ingénol : Un autre diterpène ingénane avec des activités biologiques similaires, utilisé dans le traitement de la kératose actinique.

Angélate d'ingénol 3 : Connu pour ses propriétés anti-inflammatoires et anticancéreuses.

Unicité :

- L'ester d'ingénol de l'acide dodécanoïque est unique en raison de sa liaison ester spécifique avec l'acide dodécanoïque, qui lui confère des propriétés chimiques et biologiques distinctes. Sa cytotoxicité modérée et ses activités antivirales et antinématiques doubles en font un composé polyvalent pour diverses applications de recherche .

Applications De Recherche Scientifique

Dodecanoic acid ingenol ester has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Dodecanoic Acid Ingenol Ester is an ingenane diterpene that has been found in Euphorbia kansui . It has been shown to have antiviral and antinematodal activities . The primary targets of this compound are HIV-1 in infected MT-4 cells and the plant pathogenic nematode B. xylophilus .

Mode of Action

The compound inhibits the replication of HIV-1 in infected MT-4 cells . It also has antinematodal activity against the plant pathogenic nematode B. xylophilus .

Pharmacokinetics

It is known that the compound is slightly soluble in chloroform and methanol , which may influence its bioavailability.

Result of Action

The result of Dodecanoic Acid Ingenol Ester’s action is the inhibition of HIV-1 replication in infected MT-4 cells . It also exhibits antinematodal activity against the plant pathogenic nematode B. xylophilus .

Action Environment

The environment can significantly influence the action, efficacy, and stability of Dodecanoic Acid Ingenol Ester. For instance, the compound’s solubility in different solvents can affect its bioavailability . .

Analyse Biochimique

Biochemical Properties

Dodecanoic acid ingenol ester plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to inhibit the replication of HIV-1 in infected MT-4 cells with an EC50 value of 33.7 nM . Additionally, it interacts with proteins such as BAX and BCL-2, increasing the expression of the former and suppressing the latter, leading to apoptosis . The compound also induces the expression of ULK1, affecting mitochondrial function and cellular autophagy .

Cellular Effects

Dodecanoic acid ingenol ester influences various types of cells and cellular processes. In non-small cell lung cancer (NSCLC) cells, it has been observed to inhibit the expression of anti-apoptotic protein BCL-2 and increase the expression of pro-apoptotic protein BAX . This compound also affects the redox state within cells, leading to mitochondrial dysfunction and autophagy in a dose-dependent manner . Furthermore, it induces significant up-regulation of ATG5, degradation of p62, and conversion of LC3 I to LC3 II, promoting autophagy in A549 and H460 cells .

Molecular Mechanism

At the molecular level, dodecanoic acid ingenol ester exerts its effects through various binding interactions and enzyme modulations. It binds to and inhibits the replication of HIV-1, demonstrating antiviral activity . The compound also induces mitochondrial dysfunction by affecting the mitochondrial membrane potential, leading to apoptosis through the up-regulation of BAX and suppression of BCL-2 . Additionally, it promotes autophagy by inducing the expression of ULK1 and ATG5, and facilitating the degradation of p62 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dodecanoic acid ingenol ester have been observed to change over time. The compound remains stable and effective in inducing apoptosis and autophagy over a 72-hour incubation period in NSCLC cells . Long-term studies in vivo have shown that it can inhibit the growth of transplanted tumors in nude mice without significant toxic effects on organ function .

Dosage Effects in Animal Models

The effects of dodecanoic acid ingenol ester vary with different dosages in animal models. In a xenograft model by injecting H460 cells into nude mice, dosages of 2.5 mg/kg and 5 mg/kg administered every two days for two weeks significantly inhibited tumor growth . These studies also indicated that the compound did not exhibit significant toxic effects at these dosages .

Metabolic Pathways

Dodecanoic acid ingenol ester is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It affects the redox state within cells and induces mitochondrial dysfunction, leading to changes in metabolic flux and metabolite levels . The compound’s interactions with proteins such as BAX and BCL-2 further influence metabolic pathways related to apoptosis and autophagy .

Transport and Distribution

Within cells and tissues, dodecanoic acid ingenol ester is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . The compound’s ability to induce autophagy and apoptosis is closely linked to its distribution within cellular compartments .

Subcellular Localization

Dodecanoic acid ingenol ester is localized within specific subcellular compartments, where it exerts its biochemical effects. It targets mitochondria, leading to mitochondrial dysfunction and promoting autophagy . The compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific organelles .

Comparaison Avec Des Composés Similaires

Ingenol Mebutate: Another ingenane diterpene with similar biological activities, used in the treatment of actinic keratosis.

Ingenol 3-Angelate: Known for its anti-inflammatory and anticancer properties.

Uniqueness:

- Dodecanoic acid ingenol ester is unique due to its specific ester linkage with dodecanoic acid, which imparts distinct chemical and biological properties. Its moderate cytotoxicity and dual antiviral and antinematodal activities make it a versatile compound for various research applications .

Propriétés

IUPAC Name |

[(1S,4S,5R,6R,9S,10R,12S,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-12-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O7/c1-6-7-8-9-10-11-12-13-14-15-24(34)39-31-18-21(3)30-17-20(2)26(35)32(30,38)27(36)22(19-33)16-23(28(30)37)25(31)29(31,4)5/h16-17,21,23,25-27,33,35-36,38H,6-15,18-19H2,1-5H3/t21-,23+,25-,26+,27-,30+,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZDDYPHEHMXLF-YFQQJSGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC12CC(C34C=C(C(C3(C(C(=CC(C1C2(C)C)C4=O)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]34C=C([C@@H]([C@]3([C@@H](C(=C[C@@H]([C@@H]1C2(C)C)C4=O)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

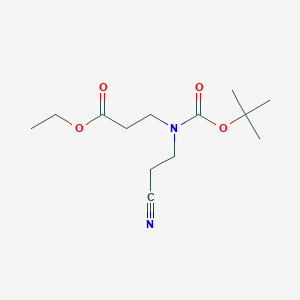

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1530712.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B1530714.png)

![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530723.png)